molecular formula C5H11NO3 B7802535 O-Methyl-L-threonine CAS No. 2076-57-5

O-Methyl-L-threonine

Cat. No.: B7802535
CAS No.: 2076-57-5
M. Wt: 133.15 g/mol
InChI Key: FYCWLJLGIAUCCL-DMTCNVIQSA-N
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Description

O-Methyl-L-threonine: is a derivative of L-threonine, an essential amino acid. It is characterized by the replacement of the hydrogen atom on the hydroxy side chain with a methyl group. This modification results in a compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . This compound is a non-proteinogenic L-alpha-amino acid and is known for its roles as a bleaching agent and an antibacterial agent .

Mechanism of Action

Target of Action

O-Methyl-L-threonine is a derivative of L-threonine It’s known that l-threonine, the parent compound, plays a crucial role in protein synthesis as it’s one of the 20 proteinogenic amino acids . It’s reasonable to assume that this compound may interact with similar targets.

Mode of Action

For instance, the hydroxyl side-chain of L-threonine can undergo O-linked glycosylation, and threonine residues can undergo phosphorylation through the action of a threonine kinase . It’s plausible that this compound might undergo similar interactions with its targets, leading to changes in protein function or cellular processes.

Biochemical Pathways

This compound likely participates in similar biochemical pathways as L-threonine. L-threonine is metabolized in several ways, including conversion to pyruvate via threonine dehydrogenase. An intermediate in this pathway can undergo thiolysis with CoA to produce acetyl-CoA and glycine . Another pathway involves threonine aldolases, which catalyze the cleavage of L-threonine to glycine and acetaldehyde . The downstream effects of these pathways include the production of energy and other metabolites essential for various cellular functions.

Pharmacokinetics

It’s known that the efficiency of bioconversion and the bioavailability of l-threonine and its derivatives largely depend on the quality of strains used in microbial fermentation .

Result of Action

Given its structural similarity to l-threonine, it’s plausible that it may have similar effects, such as participating in protein synthesis and influencing various cellular processes through its metabolic pathways .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the efficiency of its bioconversion in microbial fermentation can be influenced by the quality of the microbial strains used .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl-L-threonine can be synthesized from BOC-threonine (methyl ester) through a series of chemical reactions. The process involves the protection of the amino group, methylation of the hydroxy group, and subsequent deprotection . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound often involves the use of threonine aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds. These enzymes enable the enantio- and diastereoselective synthesis of beta-hydroxy-alpha-amino acids from achiral precursors such as glycine and an aldehyde . The resulting chiral products are important precursors for pharmaceuticals and other fine chemicals.

Chemical Reactions Analysis

Types of Reactions: O-Methyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methyl group on the hydroxy side chain, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its reactivity compared to its parent compound, L-threonine .

Properties

IUPAC Name

(2S,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195962, DTXSID701031342
Record name O-Methyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-DL-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-02-9, 4385-90-4, 2076-57-5
Record name O-Methylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-DL-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-METHYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of O-Methyl-L-threonine in exhibiting antimalarial activity?

A1: While this compound has shown some antimalarial activity against Plasmodium berghei in mice [], its exact mechanism of action remains unclear. Further research is needed to determine how it interacts with its target within the parasite and the downstream effects leading to parasite death or growth inhibition.

Q2: How does this compound affect globin synthesis?

A2: this compound acts as an isoleucine isostere, inhibiting the incorporation of radiolabeled amino acids into alpha globin chains in rabbit reticulocytes []. This inhibition leads to a compensatory stimulation of beta globin chain synthesis, suggesting a competitive relationship between alpha and beta globin mRNAs for components of the protein synthesis machinery. Interestingly, this stimulation persists even after the depletion of excess alpha chains, indicating a more complex regulatory mechanism than simple competition.

Q3: What is the impact of this compound resistance on the production of avermectin in Streptomyces avermitilis?

A3: Mutations conferring resistance to this compound, an isoleucine analog, in Streptomyces avermitilis can alter the composition of the avermectin complex produced by the bacteria []. Specifically, resistant strains exhibit an increased ratio of component "a" and a decreased ratio of component "1" in the avermectin complex. This observation suggests a link between isoleucine metabolism and the regulation of avermectin biosynthesis.

Q4: How does the structure of this compound relate to its biological activity?

A4: The structural similarity of this compound to isoleucine underpins its observed biological activities. As an isostere, it can potentially interact with enzymes or binding sites normally recognizing isoleucine, leading to competitive inhibition or altered metabolic pathways. This structural mimicry is evident in its effect on both globin synthesis and avermectin production [, ].

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